9-METHYL-9H-CARBAZOLE-3-CARBALDEHYDE 3-PHENYLHYDRAZONE
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Overview
Description
9-METHYL-9H-CARBAZOLE-3-CARBALDEHYDE 3-PHENYLHYDRAZONE is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science.
Preparation Methods
The synthesis of 9-METHYL-9H-CARBAZOLE-3-CARBALDEHYDE 3-PHENYLHYDRAZONE typically involves multiple steps. The initial step often includes the preparation of 9-METHYL-9H-CARBAZOLE-3-CARBALDEHYDE, which can be synthesized through a formylation reaction of 9-METHYL-9H-CARBAZOLE. This is followed by the condensation of the aldehyde with phenylhydrazine to form the hydrazone derivative. The reaction conditions usually involve the use of solvents like ethanol or methanol and may require heating under reflux .
Chemical Reactions Analysis
9-METHYL-9H-CARBAZOLE-3-CARBALDEHYDE 3-PHENYLHYDRAZONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the hydrazone group to amines using reducing agents like sodium borohydride.
Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
9-METHYL-9H-CARBAZOLE-3-CARBALDEHYDE 3-PHENYLHYDRAZONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits biological activities, making it a candidate for studies in pharmacology and toxicology.
Mechanism of Action
The mechanism of action of 9-METHYL-9H-CARBAZOLE-3-CARBALDEHYDE 3-PHENYLHYDRAZONE involves its interaction with molecular targets such as enzymes and receptors. For instance, its antitumor activity is linked to the activation of the p53 signaling pathway, leading to increased apoptosis in cancer cells. The compound may also interact with other signaling pathways, such as p38-MAPK and JNK, enhancing its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 9-METHYL-9H-CARBAZOLE-3-CARBALDEHYDE 3-PHENYLHYDRAZONE include:
9-Phenyl-9H-carbazole-3-carbaldehyde: Another carbazole derivative with similar structural features but different substituents.
9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its antitumor properties through the activation of the p53 pathway.
9-Methyl-9H-carbazole-2-carbaldehyde: A related compound with a different position of the formyl group.
The uniqueness of this compound lies in its specific hydrazone group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[(E)-(9-methylcarbazol-3-yl)methylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3/c1-23-19-10-6-5-9-17(19)18-13-15(11-12-20(18)23)14-21-22-16-7-3-2-4-8-16/h2-14,22H,1H3/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCLQCCSZZPMMA-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=NNC3=CC=CC=C3)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=N/NC3=CC=CC=C3)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36132-18-0 |
Source
|
Record name | 9H-Carbazole-3-carboxaldehyde, 9-methyl-, phenylhydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036132180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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